molecular formula C11H12N2O3 B13690219 Ethyl 7-Methoxyimidazo[1,5-a]pyridine-3-carboxylate

Ethyl 7-Methoxyimidazo[1,5-a]pyridine-3-carboxylate

Cat. No.: B13690219
M. Wt: 220.22 g/mol
InChI Key: ZGOVBKHKOSAFHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-Methoxyimidazo[1,5-a]pyridine-3-carboxylate is a high-purity chemical building block belonging to the imidazopyridine class of fused bicyclic heterocycles, which are of significant interest in medicinal chemistry and drug discovery. This compound serves as a versatile precursor for the synthesis of more complex molecules, particularly through amide coupling reactions at the C-3 carboxylate group or further functionalization of the methoxy-substituted aromatic system . The imidazo[1,5-a]pyridine core is a privileged scaffold in pharmacology, and its derivatives are extensively investigated for their potential to target infectious diseases . Research on closely related imidazopyridine carboxamides has highlighted their potent activity against Mycobacterium tuberculosis , including drug-resistant strains, by inhibiting the cytochrome bc1 - aa3 supercomplex (CIII 2 CIV 2 ) of the mycobacterial electron transport chain, thereby disrupting cellular respiration and ATP production . The specific methoxy substitution at the 7-position is a strategic modification that can influence the compound's electronic properties, lipophilicity, and overall binding affinity to biological targets, allowing researchers to explore structure-activity relationships and optimize pharmacokinetic parameters . This product is intended for use in laboratory research only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

ethyl 7-methoxyimidazo[1,5-a]pyridine-3-carboxylate

InChI

InChI=1S/C11H12N2O3/c1-3-16-11(14)10-12-7-8-6-9(15-2)4-5-13(8)10/h4-7H,3H2,1-2H3

InChI Key

ZGOVBKHKOSAFHJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=C2N1C=CC(=C2)OC

Origin of Product

United States

Preparation Methods

Cyclocondensation Using 2-(Aminomethyl)pyridine and Nitroalkanes in Polyphosphoric Acid (PPA)

A novel synthetic approach to imidazo[1,5-a]pyridines, including methoxy-substituted derivatives, involves the cyclization of 2-(aminomethyl)pyridine with nitroalkanes electrophilically activated by phosphorous acid in polyphosphoric acid medium. This method exploits the unusual electrophilic nature of nitroalkanes under these conditions to form the imidazo ring efficiently.

  • Procedure:

    • Nitroalkane (e.g., nitroethane) is heated with 85% polyphosphoric acid at 110 °C for 30 minutes.
    • 2-(Aminomethyl)pyridine is added gradually, and the mixture is stirred at 110 °C for 3 hours.
    • The reaction mixture is quenched with ice-cold water, neutralized with aqueous ammonia, and extracted with ethyl acetate.
    • The organic layer is purified to isolate the imidazo[1,5-a]pyridine product.
  • Advantages:

    • Medium to good yields are obtained.
    • The method tolerates various substituents, though steric hindrance can affect yields.
    • Harsh reaction conditions are required, but the method is straightforward and scalable.
  • Limitations:

    • Phenyl substituents on nitroalkanes can complicate the reaction but can be circumvented by using α-nitroacetophenone instead of α-nitrotoluene.

This method is well-documented in the literature and represents a robust route for preparing this compound analogs.

Cyclocondensation of 2-Aminopyridine with α,β-Unsaturated Carbonyl Compounds

A classical approach involves the reaction of 2-aminopyridine derivatives with α,β-unsaturated carbonyl compounds under acidic conditions to form the imidazo[1,5-a]pyridine ring.

  • Procedure:

    • 2-Aminopyridine is reacted with an α,β-unsaturated ester or ketone in the presence of an acid catalyst.
    • The mixture is heated under reflux in ethanol or another suitable solvent.
    • The product precipitates upon cooling and is purified by recrystallization.
  • Relevance:

    • This method is widely used for preparing methyl or ethyl esters of imidazo[1,5-a]pyridines.
    • The methoxy substituent at the 7-position can be introduced via starting material substitution or subsequent functionalization.
  • Industrial Application:

    • Scalable and optimized for high yield and purity.
    • Catalysts and controlled reaction environments improve consistency.

This classical cyclocondensation is foundational in the synthesis of this compound and its analogs.

Comparative Summary of Preparation Methods

Method Key Reactants Conditions Yield Range Advantages Limitations
Nitroalkane Cyclization in PPA 2-(Aminomethyl)pyridine + Nitroalkane 110 °C, PPA, 3 h Medium to Good Novel electrophilic activation, good scope Harsh conditions, steric sensitivity
Mg3N2-Assisted One-Pot Annulation 2-Pyridyl ketone + Aldehyde + Mg3N2 25–75 °C, 12–24 h 40–65% Mild conditions, one-pot, scalable Requires Mg3N2, longer reaction time
Cyclocondensation with α,β-Unsaturated Carbonyls 2-Aminopyridine + α,β-unsaturated ester/ketone Reflux in EtOH, acidic catalyst High (optimized) Industrially scalable, straightforward May require substitution steps for methoxy group

Analytical Characterization and Research Findings

  • Spectroscopic Characterization:

    • ^1H-NMR typically shows aromatic protons in the δ 7.5–8.5 ppm range, confirming the imidazo-pyridine core.
    • ^13C-NMR signals near 160–170 ppm correspond to the ester carbonyl carbon.
    • IR spectroscopy confirms ester functionalities and methoxy substitution.
    • Mass spectrometry (MS) and high-resolution MS (HRMS) confirm molecular weight and purity.
  • Purification Techniques:

    • Recrystallization from ethanol or ethanol-water mixtures.
    • Column chromatography using ethyl acetate/hexane gradients.
  • Research Notes:

    • Discrepancies in spectral data can arise from impurities or tautomerism; cross-validation with multiple techniques is recommended.
    • Reaction optimization often involves adjusting temperature, solvent, and catalyst loading to maximize yield and purity.

Chemical Reactions Analysis

Ethyl 7-Methoxyimidazo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 7-Methoxyimidazo[1,5-a]pyridine-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 7-Methoxyimidazo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituent type, position, and heterocyclic core. Representative examples include:

Compound Name Substituents Molecular Formula Molecular Weight Key Features Reference
Ethyl 7-methoxyimidazo[1,5-a]pyridine-3-carboxylate 7-OCH₃, 3-COOEt C₁₁H₁₂N₂O₃ 220.23 Methoxy enhances electron density; ester group aids solubility and prodrug design
Ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate 5-OCH₃, 3-COOEt C₁₁H₁₂N₂O₃ 220.23 Pyrazolo core reduces basicity vs. imidazo; 5-OCH₃ alters regioselectivity
Ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate 7-CH₃, 3-COOEt C₁₁H₁₂N₂O₂ 204.23 Methyl group improves lipophilicity; lower polarity than methoxy analogs
Ethyl 6-bromoimidazo[1,5-a]pyridine-3-carboxylate 6-Br, 3-COOEt C₁₀H₉BrN₂O₂ 269.10 Bromo substituent enables cross-coupling reactions (e.g., Suzuki-Miyaura)

Notes:

  • The imidazo[1,5-a]pyridine core is more basic than pyrazolo[1,5-a]pyridine due to the additional nitrogen atom, affecting pharmacokinetic properties .
  • Methoxy groups at positions 5 (pyrazolo) vs. 7 (imidazo) influence electronic effects and steric interactions in target binding .

Physicochemical Properties

Comparative spectral and analytical data reveal trends in stability and reactivity:

Compound IR (C=O stretch, cm⁻¹) ¹H-NMR (Key Signals) Melting Point (°C) Solubility
This compound* ~1666 (ester C=O) δ 1.23 (t, OCH₂CH₃), 4.14 (q, OCH₂) Not reported Moderate in DMSO
Ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate ~1700 (ester C=O) δ 3.85 (s, OCH₃), 4.30 (q, OCH₂) 206 Low in water
Ethyl 6-bromoimidazo[1,5-a]pyridine-3-carboxylate ~1670 (ester C=O) δ 1.35 (t, OCH₂CH₃), 4.25 (q, OCH₂) Not reported High in THF

Notes:

  • Methoxy-substituted compounds exhibit lower solubility in water due to reduced polarity compared to bromo or ester analogs .
  • IR spectra confirm ester functionality across analogs, with slight shifts depending on electronic effects of substituents .

Key Research Findings

  • Substituent Effects: Methoxy groups at position 7 (imidazo) vs. 5 (pyrazolo) significantly alter regioselectivity in electrophilic substitution reactions. For example, ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate reacts with N-chlorosuccinimide to yield 5-(chloromethyl) derivatives in non-acidic solvents, while acetic acid promotes oxo-product formation .
  • Biological Potency : Bromo-substituted imidazo[1,5-a]pyridines (e.g., compound 21) demonstrate superior inhibitory activity against GSK-3β compared to methoxy analogs, highlighting the role of halogen bonding in target engagement .

Biological Activity

Ethyl 7-methoxyimidazo[1,5-a]pyridine-3-carboxylate is a compound belonging to the imidazo[1,5-a]pyridine family, characterized by its unique bicyclic structure. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in the fields of anti-tuberculosis and anti-cancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an ethyl ester group at the 3-position and a methoxy group at the 7-position of the imidazo-pyridine structure. This specific arrangement contributes to its biological properties and interactions with various molecular targets.

Target Interactions : The compound is known to interact with several enzymes and receptors, modulating their activity. For instance, it can inhibit enzymes involved in metabolic pathways or bind to receptors that alter signal transduction processes. The presence of the methoxy group at position 7 is believed to enhance its binding affinity and specificity compared to other analogs.

Biochemical Pathways : this compound influences various cellular processes including gene expression, apoptosis, and cell proliferation. It has been shown to modulate transcription factors that regulate these processes, indicating its potential as a therapeutic agent in cancer treatment.

Antituberculosis Activity

Recent studies have highlighted the efficacy of imidazo[1,5-a]pyridine derivatives against multidrug-resistant tuberculosis (MDR-TB) strains. This compound has shown promising results in inhibiting the growth of Mycobacterium tuberculosis, with structure-activity relationship (SAR) studies indicating that modifications at the carboxylate position significantly enhance its potency (MIC values ranging from 0.003 to 0.05 μM) .

Anticancer Properties

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines through modulation of key signaling pathways. For example, it has been reported to inhibit the proliferation of human cancer cell lines such as HeLa and Jurkat cells with IC50 values comparable to established chemotherapeutic agents .

Case Studies and Research Findings

StudyFindingsReference
Study on Antituberculosis ActivityThis compound exhibited significant inhibition against MDR-TB with MIC values as low as 0.003 μM.
Investigation of Anticancer EffectsDemonstrated ability to induce apoptosis in HeLa and Jurkat cells with IC50 values similar to doxorubicin.
SAR StudiesModifications at the carboxylate position increased biological activity significantly across various derivatives.

Q & A

Q. What are the optimized synthetic routes for Ethyl 7-Methoxyimidazo[1,5-a]pyridine-3-carboxylate, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves multi-step reactions, such as cyclization of substituted pyridine precursors or functionalization via nucleophilic substitution. Key steps include:

  • Cyclocondensation: Reacting aminopyridine derivatives with ethyl glyoxylate under acidic conditions to form the imidazo-pyridine core .
  • Methoxy Group Introduction: Using methoxy-containing reagents (e.g., methyl iodide in basic media) at specific stages to avoid side reactions .
  • Optimization Parameters:
    • Temperature: Lower temperatures (0–25°C) reduce byproducts in halogenation steps .
    • Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
    • Catalysts: Pd-mediated cross-coupling improves regioselectivity for methoxy positioning .
      Yield and purity are monitored via HPLC (>95% purity threshold for pharmacological studies) .

Q. How is the structural integrity of this compound validated in synthetic workflows?

Methodological Answer: Structural confirmation employs:

  • NMR Spectroscopy:
    • 1^1H NMR: Distinct signals for methoxy (-OCH3_3, δ ~3.8 ppm) and ester carbonyl (δ ~4.2–4.4 ppm for ethyl group) .
    • 13^{13}C NMR: Carbonyl resonance at ~165 ppm confirms ester functionality .
  • Mass Spectrometry (HRMS): Exact mass matching within 3 ppm error ensures molecular formula accuracy .
  • X-ray Crystallography: Resolves positional ambiguities of substituents in the fused ring system .

Q. What preliminary biological screening strategies are used to assess this compound’s activity?

Methodological Answer: Initial pharmacological profiling includes:

  • Enzyme Inhibition Assays: Testing against kinases (e.g., EGFR, CDK2) using fluorescence-based ADP-Glo™ kits .
  • Cellular Viability Assays: Dose-response curves (IC50_{50}) in cancer cell lines (e.g., MCF-7, A549) via MTT assays .
  • Receptor Binding Studies: Radioligand displacement assays (e.g., GABAA_A receptors) to evaluate neuroactivity .

Advanced Research Questions

Q. How can conflicting data on the compound’s biological activity across studies be resolved?

Methodological Answer: Contradictions often arise from assay variability or impurity-driven artifacts. Resolution strategies include:

  • Orthogonal Assays: Cross-validate kinase inhibition using both biochemical (e.g., radiometric) and cellular (e.g., Western blot for phospho-targets) methods .
  • Metabolite Profiling: LC-MS/MS to rule out interference from degradation products .
  • Structural Analog Comparison: Test derivatives (e.g., 6,8-difluoro or 5-nitro variants) to isolate substituent-specific effects .

Q. What reaction mechanisms explain the compound’s susceptibility to hydrolysis at the ester group?

Methodological Answer: The ester’s reactivity is governed by:

  • Electronic Effects: Electron-withdrawing methoxy groups at position 7 increase electrophilicity of the carbonyl carbon, accelerating nucleophilic attack .
  • Steric Factors: Bulky substituents adjacent to the ester reduce hydrolysis rates (e.g., 6-methyl derivatives show 30% slower degradation) .
  • pH-Dependent Pathways:
    • Acidic Conditions: Protonation of carbonyl oxygen facilitates water attack.
    • Basic Conditions: Hydroxide ion directly cleaves the ester bond .
      Stability is quantified via accelerated degradation studies (40°C, 75% RH for 4 weeks) .

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

Methodological Answer: In silico approaches include:

  • Docking Simulations: Use Schrödinger Suite or AutoDock Vina to predict binding poses in kinase ATP-binding pockets (e.g., prioritizing H-bonds with hinge regions) .
  • QSAR Analysis: Relate substituent electronegativity (Hammett σ values) to IC50_{50} trends .
  • MD Simulations: Assess binding stability over 100-ns trajectories (e.g., RMSD <2.0 Å indicates stable target engagement) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.